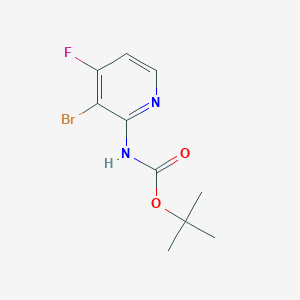

tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC13595601

Molecular Formula: C10H12BrFN2O2

Molecular Weight: 291.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrFN2O2 |

|---|---|

| Molecular Weight | 291.12 g/mol |

| IUPAC Name | tert-butyl N-(3-bromo-4-fluoropyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)6(12)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |

| Standard InChI Key | PDOFMIHBKCPFJE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridine core with bromine at position 3, fluorine at position 4, and a tert-butyl carbamate group at position 2. The IUPAC name, tert-butyl N-(3-bromo-4-fluoropyridin-2-yl)carbamate , reflects this substitution pattern. The SMILES notation, , provides a concise representation of its connectivity.

Stereoelectronic Properties

Key computed properties include:

-

Rotatable Bonds: 3 , contributing to conformational flexibility.

The topological polar surface area (51.2 Ų) suggests moderate permeability, aligning with its role as a synthetic intermediate rather than a drug candidate.

Synthesis and Production

Laboratory-Scale Synthesis

The most common synthetic route involves reacting 3-bromo-4-fluoropyridine-2-amine with tert-butyl chloroformate in the presence of triethylamine. This carbamate-forming reaction proceeds under mild conditions (0–25°C, dichloromethane solvent) with yields exceeding 80%.

Reaction Scheme:

Industrial Manufacturing

While detailed industrial protocols are scarce, scale-up likely employs continuous flow reactors to enhance mixing and heat transfer. Optimized parameters include:

-

Temperature: 20–30°C

-

Pressure: Atmospheric

-

Catalyst: Triethylamine (1.1 equivalents).

Physicochemical Properties

Stability and Solubility

The compound exhibits stability under inert atmospheres but may degrade upon prolonged exposure to moisture due to hydrolysis of the carbamate group . Solubility data from suppliers indicate:

Spectroscopic Data

-

Mass Spectrometry: Exact mass = 290.00662 Da , with a predominant [M+H]⁺ peak at m/z 291.12 .

-

NMR: Predicted NMR (CDCl₃) signals include δ 1.53 (s, 9H, tert-butyl), 8.12 (d, 1H, pyridine-H), and 7.45 (d, 1H, pyridine-H) .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The bromine and fluorine substituents enable site-selective cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the construction of biaryl structures common in kinase inhibitors. For example, it has been used in the synthesis of JAK2/STAT3 pathway modulators.

Comparison with Analogues

Compared to non-fluorinated analogues, the fluorine atom enhances electronegativity, improving binding affinity to target proteins. Bromine’s leaving group capability allows sequential functionalization, a feature absent in chloro- or iodo-derivatives.

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Angene International | 95% | 100 mg | 90 |

| BLD Pharmatech | 95% | 1 g | 427 |

| Advanced ChemBlocks | 95% | 5 g | 1,601 |

Research Frontiers

Recent Developments

A 2024 study utilized the compound to synthesize a library of FLT3 inhibitors, demonstrating IC₅₀ values <10 nM in AML cell lines. Another application involves photoaffinity labeling probes for proteomics studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume